Fructose-proline is an Amadori compound, a class of organic compounds formed by the reaction between a reducing sugar (in this case, fructose) and the amino group of an amino acid (in this case, proline). [, , , ] It is a key intermediate in the Maillard reaction, a complex series of reactions that occur between amino acids and reducing sugars, often at elevated temperatures. [, , ] This reaction is particularly important in food chemistry, contributing significantly to the color, aroma, and flavor of cooked food. [, , ] It is also implicated in various physiological processes and disease states. []
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